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Structural Distortion Explained by VSEPR Theory

In the crystal structure, the planar six-membered aromatic ring shows significant distortion from an ideal

hexagon. The internal C3–N4–C5 angle is notably smaller than 120°, a direct result of the steric effect of a

lone-pair electron on the N4 atom, consistent with VSEPR theory predictions [1].

This distortion is intrinsic to the molecule's electronic structure. Gas-phase ab initio molecular-orbital

calculations (HF/6-31 G(d,p) level) on an isolated molecule show a similar bond angle pattern, confirming

the distortion results mainly from lone-pair electron repulsion, with crystal packing and hydrogen bonding

having a lesser influence [1].

Quantitative Structural Data

The table below summarizes key structural parameters from single-crystal X-ray diffraction, comparing the

distorted ring angles with an ideal hexagon.

Bond Angle within the Ring Measured Value Comparison to Ideal 120°

C3—N4—C5 Significantly smaller than 120° [1] Smaller
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Bond Angle within the Ring Measured Value Comparison to Ideal 120°

C6—N1—N2 Less distorted [1] Closer

C3—N2—N1 Less distorted [1] Closer

The N–N and N–C bond lengths in the crystal are comparable to other N-heteroaromatic derivatives but are

slightly longer than those in the optimized gas-phase molecule [1].

Experimental Protocol for Crystal Structure Analysis

The structural data for 3-amino-1,2,4-triazine was obtained through the following methodology [1]:

1. Crystallization: Light yellow crystals were obtained by sublimation under vacuum with a

temperature gradient.
2. Data Collection: A single-crystal X-ray diffraction experiment was performed on a Siemens P4

diffractometer using Mo Kα radiation (λ = 0.71073 Å) at 295 K.
3. Data Processing:

Cell Refinement: Used the XSCANS software suite.
Structure Solution: Solved with SHELXS97.

Structure Refinement: Refined on F² using SHELXL97.
4. Crystal System: Triclinic, space group P1.

5. Refinement Details: All hydrogen atom parameters were refined. The final R-factor was 0.034.

Supramolecular Structure and Role in Drug Discovery

The molecular distortion occurs within a broader supramolecular architecture. In the crystal, each molecule

forms four hydrogen bonds (two as donor, two as acceptor), creating chains that run almost parallel to the

b-axis [1]. These chains stack with a short π–π interaction distance of approximately 2.88 Å, indicating

strong aromatic ring interactions [1].

The 3-amino-1,2,4-triazine scaffold is a privileged structure in medicinal chemistry [2]. Recent research

uses it to develop Pyruvate Dehydrogenase Kinase (PDK) inhibitors for targeting metabolic

vulnerabilities in aggressive cancers like KRAS-mutant pancreatic ductal adenocarcinoma [3] [4] [5]. The
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molecule's ability to form multiple hydrogen bonds is key for supramolecular structure formation and for

properly positioning the inhibitor inside enzyme ATP-binding sites [1] [3].

The following diagram illustrates the relationship between the core structure of 3-amino-1,2,4-triazine and

its resulting properties and research applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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